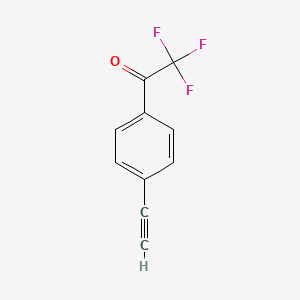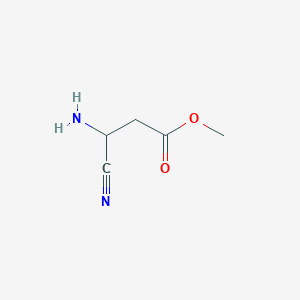![molecular formula C9H16ClNO B13519124 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of nitrogen and oxygen atoms within its molecular framework, which contributes to its distinct chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride typically involves organic synthesis techniques. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ether or chloroform, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is typically obtained as a white to pale yellow crystalline solid.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azadispiro[3.1.3{6}.1{4}]decane : Lacks the hydroxyl group present in 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : Contains an oxygen atom in place of one of the carbon atoms in the spirocyclic structure.
Uniqueness
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This combination of features imparts distinct chemical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H16ClNO |
|---|---|
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
8-azadispiro[3.1.36.14]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-7-1-8(2-7)3-9(4-8)5-10-6-9;/h7,10-11H,1-6H2;1H |
InChI-Schlüssel |
KHFBBETZXGXFRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC3(C2)CNC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


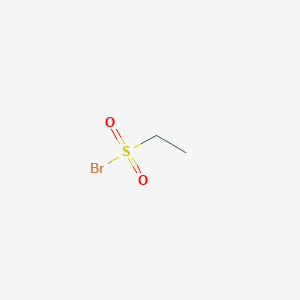
![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)

![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
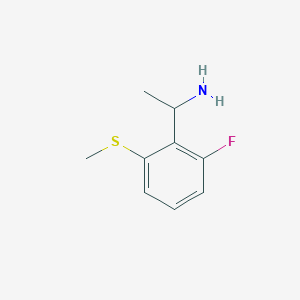

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
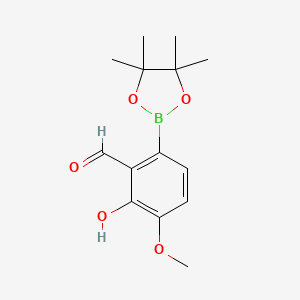
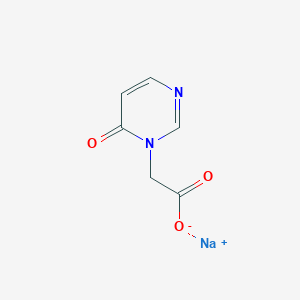
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
